molecular formula C13H20O B14445443 (3-Butoxypropyl)benzene CAS No. 76382-80-4

(3-Butoxypropyl)benzene

Cat. No.: B14445443
CAS No.: 76382-80-4
M. Wt: 192.30 g/mol
InChI Key: HBNXEOCFROWXQQ-UHFFFAOYSA-N
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Description

(3-Butoxypropyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 3-butoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Butoxypropyl)benzene typically involves the alkylation of benzene with 3-butoxypropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and attacks the electrophilic carbon in the 3-butoxypropyl chloride, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Butoxypropyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring or reduce other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the benzene ring.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄) are used for substitution reactions.

Major Products

    Oxidation: Depending on the conditions, products can include 3-butoxypropyl alcohol, 3-butoxypropyl aldehyde, or 3-butoxypropyl carboxylic acid.

    Reduction: Cyclohexane derivatives can be formed.

    Substitution: Various substituted benzene derivatives can be obtained.

Scientific Research Applications

(3-Butoxypropyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Butoxypropyl)benzene involves its interaction with various molecular targets and pathways. The benzene ring can participate in π-π interactions with other aromatic systems, while the 3-butoxypropyl group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxypropyl)benzene
  • (3-Ethoxypropyl)benzene
  • (3-Propoxypropyl)benzene

Uniqueness

(3-Butoxypropyl)benzene is unique due to the presence of the butoxy group, which imparts distinct hydrophobic and steric properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interactions with other molecules.

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

CAS No.

76382-80-4

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

3-butoxypropylbenzene

InChI

InChI=1S/C13H20O/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3

InChI Key

HBNXEOCFROWXQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCC1=CC=CC=C1

Origin of Product

United States

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